molecular formula C9H17Cl3FN3 B6194567 [2-amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride CAS No. 2680528-70-3

[2-amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride

Cat. No.: B6194567
CAS No.: 2680528-70-3
M. Wt: 292.6
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Description

[2-amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride is a chemical compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom on the pyridine ring, which imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by the replacement of the diazonium group with a fluorine atom . The reaction conditions often include the use of hydrofluoric acid or other fluorinating agents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the fluoropyridine ring to a more saturated structure.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-oxides, while nucleophilic substitution can produce a variety of substituted pyridines.

Scientific Research Applications

[2-amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring enhances the compound’s ability to bind to biological targets, such as enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

2680528-70-3

Molecular Formula

C9H17Cl3FN3

Molecular Weight

292.6

Purity

0

Origin of Product

United States

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